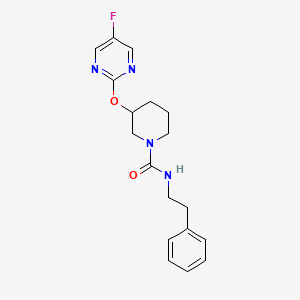
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Compounds of this nature can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions.Molecular Structure Analysis
The molecular structure of such compounds is usually analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.Chemical Reactions Analysis
The analysis of chemical reactions involving such compounds would typically involve studying their reactivity under different conditions and with various reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their molecular weight, melting point, solubility, and stability under normal laboratory conditions, are crucial for their handling and use.Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Mechanism of Action
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are critical in treating various solid tumors, with oral prodrugs like capecitabine and S-1 enhancing therapeutic efficacy and tolerability. These compounds undergo metabolic activation and inhibit crucial enzymes in DNA synthesis, such as thymidylate synthase, demonstrating significant antitumor activity against gastrointestinal cancers and breast cancer. The development of oral fluoropyrimidine formulations aims to improve patient convenience and reduce adverse effects while maintaining or enhancing anticancer efficacy.
Fluoropyrimidine Pharmacogenetics :Research on dihydropyrimidine dehydrogenase (DPD) and its genetic polymorphisms has provided insights into patient-specific responses to fluoropyrimidine-based treatments. DPD is essential for the catabolism of 5-FU and its prodrugs, and variations in DPD activity can significantly affect drug efficacy and toxicity. Pharmacogenetic testing for DPD polymorphisms is encouraged to personalize fluoropyrimidine regimens and prevent severe toxicities (Del Re et al., 2017).
Mechanism of Action of TAS-102 :TAS-102, a novel oral agent containing a thymidine-based nucleoside analog, demonstrates efficacy in 5-FU-refractory patients through DNA incorporation and dysfunction, distinct from 5-FU's mechanism. TAS-102's efficacy in metastatic colorectal cancer highlights the potential of fluoropyrimidine analogs in overcoming resistance to traditional treatments (Lenz et al., 2015).
Therapeutic Applications and Clinical Studies
Treatment of Gastrointestinal Cancers :The use of S-1, a combination of tegafur and modulators gimeracil and oteracil potassium, has shown promising results in treating gastric cancer, demonstrating benefits over standard therapies in both advanced and postoperative settings. S-1's design to reduce toxicity and enhance antitumor activity positions it as a favorable alternative to 5-FU for gastrointestinal malignancies (Satoh & Sakata, 2012).
Advanced Colorectal Cancer :The fluoropyrimidines, particularly 5-FU and its oral prodrugs, remain staples in the chemotherapy regimens for advanced colorectal cancer. The integration of predictive biomarkers and understanding the genetic determinants influencing patient response to fluoropyrimidine therapy could convert conventional chemotherapy into more targeted and effective treatments, highlighting the importance of ongoing research and development in this area (Jensen et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-7-4-10-23(13-16)18(24)20-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFJMVWUOGIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)
![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)

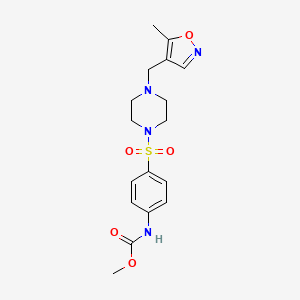

![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)
![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)
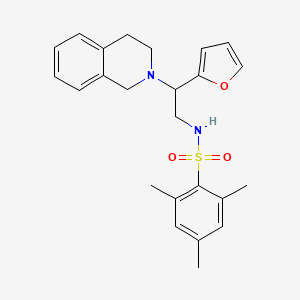


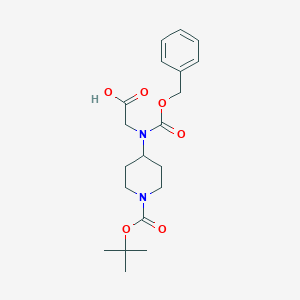
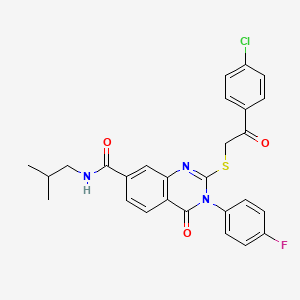
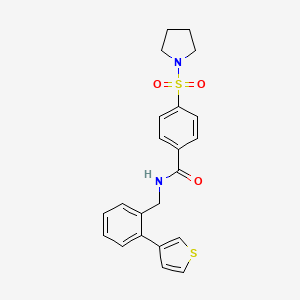
![N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)